molecular formula C10H10N4O2S B3018657 6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide CAS No. 898652-00-1

6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide

Cat. No.: B3018657
CAS No.: 898652-00-1
M. Wt: 250.28
InChI Key: WTDOGQLGKDYIGO-UHFFFAOYSA-N
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Description

6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound contains a pyrimidine ring fused with a thioxo group and a furan moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with thiourea and an appropriate amine under acidic or basic conditions to form the desired pyrimidine-thioxo structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and thioxo-containing heterocycles, such as:

  • 6-amino-2-thioxo-1,2-dihydropyrimidine-4-carboxamide
  • N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide
  • 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid

Uniqueness

What sets 6-amino-N-(furan-2-ylmethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the furan moiety, in particular, enhances its potential for interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-amino-N-(furan-2-ylmethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-7(5-13-10(17)14-8)9(15)12-4-6-2-1-3-16-6/h1-3,5H,4H2,(H,12,15)(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDOGQLGKDYIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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